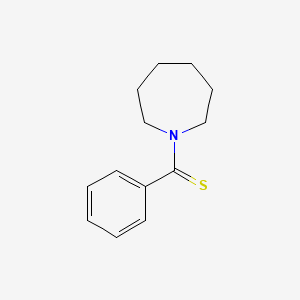![molecular formula C3H8Cl3OPSi B14481221 {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 67692-30-2](/img/structure/B14481221.png)
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound that features both silicon and phosphorus atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of chlorodimethylsilane with a suitable phosphonic dichloride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane and phosphonic dichloride groups. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and phosphonic acids.
Condensation Reactions: It can react with other silanes or phosphonic compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions to form silylamines.
Alcohols: To form silyl ethers.
Water: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines typically yields silylamines, while hydrolysis results in silanols and phosphonic acids.
Wissenschaftliche Forschungsanwendungen
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing silyl and phosphonic groups into organic molecules.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong bonds with various substrates.
Pharmaceuticals: It is explored for its potential in drug development, particularly in the modification of drug molecules to improve their stability and bioavailability.
Wirkmechanismus
The mechanism by which {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride exerts its effects involves the reactivity of the chlorosilane and phosphonic dichloride groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the phosphonic dichloride group.
Dimethylchlorosilane: Another related compound with similar reactivity but different applications.
Chloromethylphosphonic dichloride: Contains the phosphonic dichloride group but lacks the silyl group.
Uniqueness
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride is unique due to the presence of both silyl and phosphonic dichloride groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to form strong bonds with various substrates makes it particularly valuable in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
67692-30-2 |
|---|---|
Molekularformel |
C3H8Cl3OPSi |
Molekulargewicht |
225.51 g/mol |
IUPAC-Name |
chloro-(dichlorophosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C3H8Cl3OPSi/c1-9(2,6)3-8(4,5)7/h3H2,1-2H3 |
InChI-Schlüssel |
ULACTRGXGUWQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CP(=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
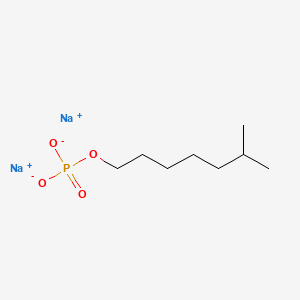
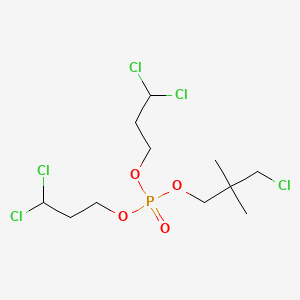
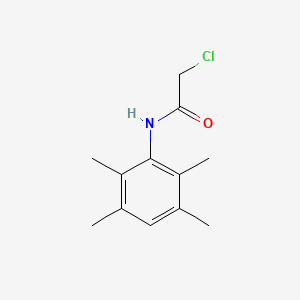
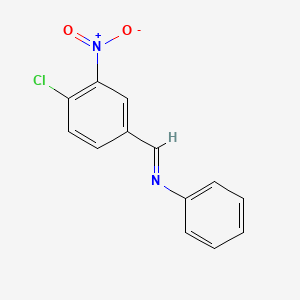
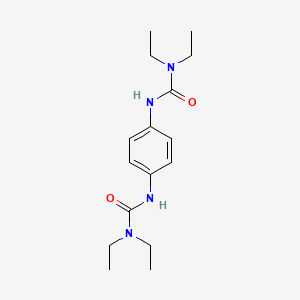
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
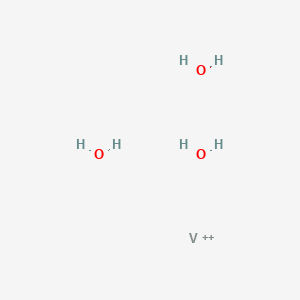
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
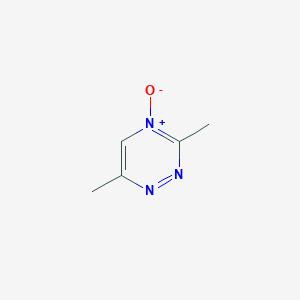
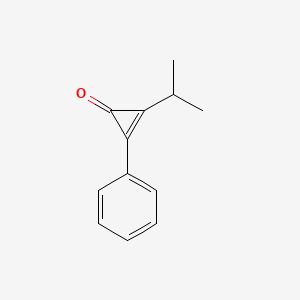
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

